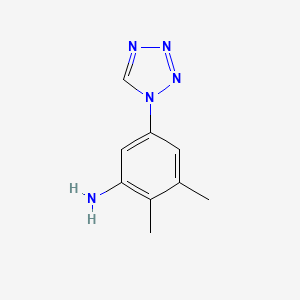

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is a chemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol . This compound is characterized by the presence of a tetrazole ring attached to an aniline moiety, with two methyl groups at the 2 and 3 positions of the benzene ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and materials science .

Métodos De Preparación

The synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.

Attachment to the Aniline Moiety: The tetrazole ring is then attached to the aniline moiety through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Análisis De Reacciones Químicas

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the nitro group back to an amine group.

Substitution: The tetrazole ring can participate in substitution reactions, particularly with electrophiles, to form various substituted derivatives.

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The tetrazole ring can mimic carboxylic acids or other functional groups, allowing it to bind to active sites on enzymes or receptors and modulate their activity . This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparación Con Compuestos Similares

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline can be compared with other similar compounds, such as:

2-Methyl-5-(1H-tetrazol-1-YL)aniline: This compound has one less methyl group, which can affect its chemical reactivity and biological activity.

5-(1H-Tetrazol-1-YL)aniline: Lacking the methyl groups, this compound may have different solubility and binding properties.

Actividad Biológica

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is an organic compound featuring a tetrazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential as a lead compound for the development of new pharmaceuticals. The following sections provide a detailed overview of its biological activities, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound includes:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom.

- Dimethyl Substituents : Located at the 2 and 3 positions of the aniline moiety.

- Molecular Formula : C₇H₈N₄.

This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing tetrazole rings can exhibit a range of biological activities, including:

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity. Tetrazoles are known to act as bioisosteres of carboxylic acids, improving membrane penetration and interaction with bacterial targets.

- Antifungal Activity : Similar tetrazole derivatives have shown antifungal properties against various pathogens. The structural modifications in tetrazole derivatives can significantly influence their antifungal efficacy .

- Antitumor Effects : Some studies have highlighted the potential of tetrazole-containing compounds as microtubule destabilizers, which can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant potency against cancer cell lines by disrupting tubulin polymerization .

While specific mechanisms for this compound are not fully elucidated, tetrazoles generally interact with various biological targets such as enzymes and receptors. Notably:

- Cyclooxygenase Inhibition : Tetrazoles may influence inflammatory pathways by interacting with cyclooxygenase enzymes.

- Receptor Binding : Studies on similar compounds indicate that variations in the tetrazole ring can affect binding affinities to receptors involved in numerous biological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrazole derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:

- Substitution Patterns : The position and type of substituents on the tetrazole ring can enhance or diminish biological activity. For instance, electron-withdrawing groups may improve antifungal properties by increasing binding affinity to fungal targets .

- Hydrophobicity and Lipophilicity : Moderate hydrophobicity is often beneficial for membrane penetration. However, excessive hydrophobicity can lead to solubility issues .

Synthesis of this compound

The synthesis typically involves reactions that introduce the tetrazole moiety into the aniline framework. Common methods include:

- Multicomponent Reactions : These reactions facilitate the formation of tetrazoles from readily available starting materials under mild conditions.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing by-products .

Case Studies and Research Findings

Several studies have investigated similar compounds to gauge their biological efficacy:

These studies highlight the diverse applications and potential therapeutic benefits of tetrazole derivatives.

Propiedades

IUPAC Name |

2,3-dimethyl-5-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWVCPXNTJGIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589904 |

Source

|

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954328-84-8 |

Source

|

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.